2-(6-Aminonaphthalen-2-yl)acetonitrile
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Overview
Description
2-(6-Aminonaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and an acetonitrile group at the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-2-yl)acetonitrile typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group in 6-nitronaphthalene is reduced to an amino group, resulting in 6-aminonaphthalene.
Acetonitrile Addition: The amino group is then reacted with acetonitrile under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by the addition of acetonitrile. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminonaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Aminonaphthalen-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Aminonaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Similar structure but lacks the acetonitrile group.
6-Aminonaphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of an acetonitrile group.
2-(6-Nitronaphthalen-2-yl)acetonitrile: Contains a nitro group instead of an amino group.
Uniqueness
2-(6-Aminonaphthalen-2-yl)acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(6-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5,14H2 |
InChI Key |
TZDYYNDVIQGGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CC#N |
Origin of Product |
United States |
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